molecular formula C8H6BrNOS B6224069 6-bromo-7-methoxythieno[3,2-b]pyridine CAS No. 2763775-93-3

6-bromo-7-methoxythieno[3,2-b]pyridine

Cat. No.: B6224069
CAS No.: 2763775-93-3
M. Wt: 244.1
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Description

6-bromo-7-methoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with bromine and methoxy substituents at the 6 and 7 positions, respectively. Thienopyridine derivatives are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxythieno[3,2-b]pyridine typically involves the construction of the thienopyridine core followed by the introduction of the bromine and methoxy groups. One common method is the cyclization of a suitable precursor, such as 2-thioxopyridine-3-carbonitrile, with appropriate reagents under controlled conditions. The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thienopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings to introduce the bromine and methoxy groups .

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thienopyridine, while cross-coupling with an arylboronic acid can produce an aryl-substituted thienopyridine .

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity. The methoxy and bromine substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-7-methoxythieno[2,3-b]pyridine
  • 6-bromo-7-methoxythieno[3,4-b]pyridine
  • 6-chloro-7-methoxythieno[3,2-b]pyridine

Uniqueness

6-bromo-7-methoxythieno[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups at the 6 and 7 positions, respectively, provides distinct electronic and steric properties that can enhance its interaction with biological targets and its suitability for various chemical transformations .

Properties

CAS No.

2763775-93-3

Molecular Formula

C8H6BrNOS

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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